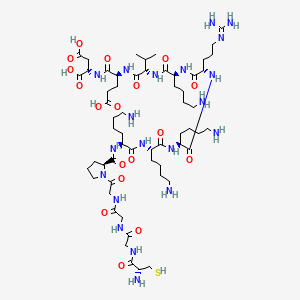

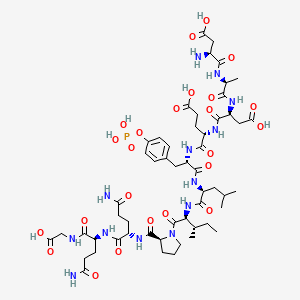

Histone H4 (2-21)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

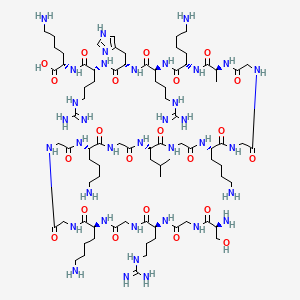

ヒストンH4 (2-21)は、ヒストンH4タンパク質のN末端領域に由来するペプチド断片です。ヒストンH4は、真核細胞のクロマチン構造において重要な役割を果たすコアヒストンタンパク質の一つです。 ヒストンH4のN末端テールは高度に保存されており、遺伝子発現、DNA修復、クロマチン構造を調節する様々な翻訳後修飾に関与しています .

2. 製法

合成経路と反応条件: ヒストンH4 (2-21)は、固相ペプチド合成(SPPS)を用いて合成することができます。SPPSは、成長中のペプチド鎖にアミノ酸を逐次的に付加する手法です。合成には通常、以下の手順が含まれます。

樹脂への結合: 最初のアミノ酸は固体樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次アミノ酸が活性化され、成長中のペプチド鎖にカップリングされます。

繰り返し: 手順2と3が、目的のペプチド配列が得られるまで繰り返されます。

工業生産方法: ヒストンH4 (2-21)を含むヒストンペプチドの工業生産は、しばしば組み換えDNA技術を用います。この手法には、以下が含まれます。

遺伝子クローニング: 目的のペプチドをコードする遺伝子が、発現ベクターにクローニングされます。

発現: ベクターは宿主生物(例:大腸菌)に導入され、ペプチドを発現します。

準備方法

Synthetic Routes and Reaction Conditions: Histone H4 (2-21) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified

Industrial Production Methods: Industrial production of histone peptides, including Histone H4 (2-21), often involves recombinant DNA technology. This method includes:

Gene Cloning: The gene encoding the desired peptide is cloned into an expression vector.

Expression: The vector is introduced into a host organism (e.g., E. coli), which expresses the peptide.

Purification: The peptide is purified using techniques such as affinity chromatography and ion exchange chromatography

化学反応の分析

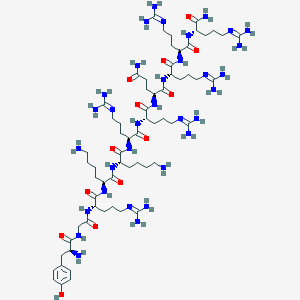

反応の種類: ヒストンH4 (2-21)は、様々な翻訳後修飾を受けます。これには、以下が含まれます。

アセチル化: リジン残基へのアセチル基の付加。

メチル化: アルギニンとリジン残基へのメチル基の付加。

リン酸化: セリンとスレオニン残基へのリン酸基の付加

一般的な試薬と条件:

アセチル化: アセチルCoAとヒストンアセチルトランスフェラーゼ(HAT)。

メチル化: S-アデノシルメチオニン(SAM)とタンパク質アルギニンメチルトランスフェラーゼ(PRMT)。

リン酸化: ATPとタンパク質キナーゼ

主要な生成物:

アセチル化ヒストンH4 (2-21): クロマチン構造を緩めることで、遺伝子発現を促進します。

メチル化ヒストンH4 (2-21): メチル化部位に応じて、遺伝子発現を活性化または抑制することができます。

リン酸化ヒストンH4 (2-21): DNA損傷応答と修復に関与しています

科学的研究の応用

ヒストンH4 (2-21)は、科学研究において様々な用途があります。

クロマチン研究: クロマチン構造と機能の研究に使用されます。

エピジェネティクス: 遺伝子調節における翻訳後修飾の役割を調査します。

がん研究: がんの発症と進行におけるヒストン修飾の役割を探ります。

作用機序

ヒストンH4 (2-21)は、クロマチン構造と遺伝子発現を変える翻訳後修飾を通じて、その効果を発揮します。修飾には、アセチル化、メチル化、リン酸化などがあり、これらは遺伝子転写を活性化または抑制することができます。 これらの修飾は、ヒストンアセチルトランスフェラーゼ、タンパク質アルギニンメチルトランスフェラーゼ、タンパク質キナーゼなどの酵素によって仲介されます .

類似化合物との比較

ヒストンH4 (2-21)は、他のヒストンペプチドと比較することができます。例としては、以下があります。

ヒストンH3 (1-20): 同様の修飾に関与するもう一つのN末端ペプチドです。

ヒストンH2A (1-20): クロマチン構造に関与していますが、修飾部位が異なります。

ヒストンH2B (1-20): クロマチン凝縮と遺伝子調節において役割を果たします

独自性: ヒストンH4 (2-21)は、その特有の配列と、様々な翻訳後修飾を通じてクロマチン構造と遺伝子発現を調節する上で重要な役割を果たすことで、ユニークです .

特性

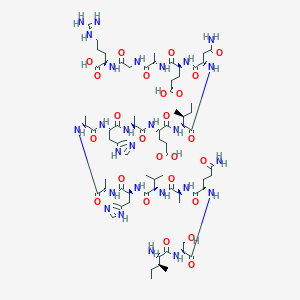

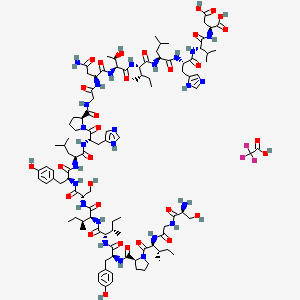

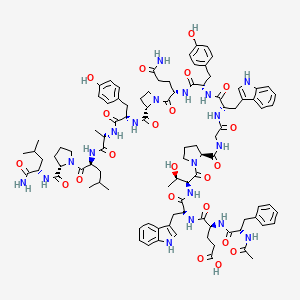

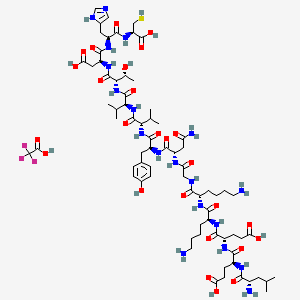

分子式 |

C82H150N36O22 |

|---|---|

分子量 |

1992.3 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C82H150N36O22/c1-46(2)33-58(113-67(127)43-105-72(132)52(19-6-11-27-85)109-63(123)39-100-61(121)37-103-70(130)50(17-4-9-25-83)110-65(125)41-104-73(133)53(22-14-30-96-80(89)90)112-64(124)40-101-69(129)49(88)44-119)74(134)106-42-66(126)111-51(18-5-10-26-84)71(131)102-36-60(120)99-38-62(122)108-47(3)68(128)114-54(20-7-12-28-86)75(135)115-56(24-16-32-98-82(93)94)77(137)118-59(34-48-35-95-45-107-48)78(138)116-55(23-15-31-97-81(91)92)76(136)117-57(79(139)140)21-8-13-29-87/h35,45-47,49-59,119H,4-34,36-44,83-88H2,1-3H3,(H,95,107)(H,99,120)(H,100,121)(H,101,129)(H,102,131)(H,103,130)(H,104,133)(H,105,132)(H,106,134)(H,108,122)(H,109,123)(H,110,125)(H,111,126)(H,112,124)(H,113,127)(H,114,128)(H,115,135)(H,116,138)(H,117,136)(H,118,137)(H,139,140)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t47-,49-,50-,51-,52-,53-,54-,55+,56-,57-,58-,59-/m0/s1 |

InChIキー |

RLPPOYIZNQZTDS-PWZLSCLCSA-N |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)N |

正規SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)